molecular formula C14H15F3N4O2S B2593252 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole CAS No. 2097911-95-8

2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole

Cat. No.: B2593252
CAS No.: 2097911-95-8
M. Wt: 360.36
InChI Key: ISJPRKDLJIKTBP-UHFFFAOYSA-N
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Description

Researchers are investigating 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole for its potential as a bioactive compound in medicinal chemistry. This molecule is a hybrid structure incorporating a 1,2,3-triazole ring, a pyrrolidine unit, and a benzenesulfonyl group modified with a trifluoromethyl substituent. The 1,2,3-triazole moiety is a privileged scaffold in drug discovery, known for its ability to participate in hydrogen bonding and improve solubility, and is frequently employed as a linker in the development of molecular hybrids and conjugates aimed at overcoming antibiotic resistance . The trifluoromethyl group is a common bioisostere used to enhance a compound's metabolic stability, lipophilicity, and binding affinity . This combination of features makes this chemical a compound of interest for developing novel therapeutic agents, particularly in the search for new anti-infective or enzyme-inhibiting substances . Further studies are required to fully elucidate its specific biological targets, mechanism of action, and overall research value.

Properties

IUPAC Name

2-[[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-2-yl]methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2S/c15-14(16,17)11-3-1-5-13(9-11)24(22,23)20-8-2-4-12(20)10-21-18-6-7-19-21/h1,3,5-7,9,12H,2,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJPRKDLJIKTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole typically involves multiple steps. One common method includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. The trifluoromethyl group is often added using trifluoromethylation reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazole or pyrrolidine rings.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to more saturated derivatives.

Scientific Research Applications

2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the triazole and pyrrolidine rings contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with 2-{[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole (BK80521)

Structural Differences :

  • Sulfonyl vs. Carbonyl Group : The target compound has a sulfonyl group (-SO₂-) attached to the benzene ring, whereas BK80521 features a thiophene carbonyl group (-CO-). Sulfonyl groups are stronger electron-withdrawing groups, which may enhance stability and influence receptor binding .
  • Substituent on Aromatic Ring: The 3-(trifluoromethyl)benzene group in the target compound contrasts with the 5-methylthiophene in BK80521.

Data Table :

Compound Molecular Weight Key Substituents Functional Groups
Target Compound ~390.3 (calc.) 3-(Trifluoromethyl)benzenesulfonyl Sulfonyl, Triazole
BK80521 276.36 5-Methylthiophene-2-carbonyl Carbonyl, Triazole

Comparison with 1-Benzyl-4-((naphthalen-2-yloxy)methyl)-5-(trifluoromethyl)-1H-1,2,3-triazole (3h)

Structural Differences :

  • Backbone : The target compound uses a pyrrolidine scaffold, while 3h employs a benzyl-substituted triazole. Pyrrolidine’s rigidity and conformational constraints may lead to distinct binding modes compared to the flexible benzyl-naphthyl system.
  • Triazole Substitution : Both compounds have trifluoromethyl groups, but 3h positions CF₃ at the 5-position of the triazole, whereas the target compound places CF₃ on the benzenesulfonyl group. This difference may alter electronic distribution and steric interactions .

Data Table :

Compound Molecular Weight Triazole Substitution Scaffold
Target Compound ~390.3 (calc.) 2H-1,2,3-triazole Pyrrolidine
3h Not reported 5-(Trifluoromethyl) Benzyl-naphthyl

Comparison with Phenoxymethylbenzoimidazole-Triazole Derivatives (9a–9e)

Structural Differences :

  • Core Heterocycles : The target compound uses a pyrrolidine-triazole system, while 9a–9e combine benzimidazole, thiazole, and triazole moieties. Benzimidazole’s aromaticity may enhance planar stacking interactions, absent in the pyrrolidine-based target compound.
  • Functional Groups : Derivatives like 9c (4-bromophenyl-thiazole) introduce halogens, which can enhance binding via halogen bonds. In contrast, the target compound’s CF₃ group relies on hydrophobic and steric effects .

Data Table :

Compound Molecular Weight (Example: 9c) Key Features Potential Applications
Target Compound ~390.3 (calc.) CF₃, Sulfonyl, Triazole Not reported
9c ~550.5 (calc.) 4-Bromophenyl-thiazole, Benzimidazole Antiviral? (Inferred)

Key Research Findings and Implications

  • Electronic Effects : Sulfonyl groups (target compound) vs. carbonyl (BK80521) or thiazole (9a–9e) alter electron density, impacting reactivity and target binding .
  • Lipophilicity: The CF₃ group in the target compound likely increases logP compared to non-fluorinated analogs, favoring blood-brain barrier penetration or prolonged half-life.
  • Synthetic Feasibility : The target compound’s synthesis may parallel methods for 1-(3-(trifluoromethyl)benzenesulfonyl)proline derivatives, involving sulfonylation of pyrrolidine precursors .

Biological Activity

The compound 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole is a novel triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antifungal, and anti-tuberculosis activities, supported by various research findings and case studies.

Chemical Structure

The molecular formula of the compound is C14H16F3N4O4SC_{14}H_{16}F_3N_4O_4S, with a molecular weight of 393.36 g/mol. The structural representation includes a triazole ring linked to a pyrrolidine moiety and a trifluoromethyl benzenesulfonyl group.

Anti-inflammatory Activity

Research indicates that triazole derivatives can inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a significant role in inflammation. A study synthesized several triazole-based compounds and evaluated their COX-2 inhibition potency. Among these, compounds similar to the target compound exhibited promising anti-inflammatory effects with IC50 values indicating significant inhibition of COX-2 activity .

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound was tested against various fungal strains, particularly focusing on its efficacy against Candida albicans and Aspergillus niger. Molecular docking studies suggested that the compound could effectively bind to the active sites of fungal enzymes involved in ergosterol biosynthesis, thereby inhibiting fungal growth .

Anti-tuberculosis Activity

The compound's potential against tuberculosis was assessed through in vitro studies targeting essential proteins involved in the survival of Mycobacterium tuberculosis. The results indicated that the compound could inhibit key enzymes such as ENR (enoyl-acyl carrier protein reductase) and DPRE1 (dehydrogenase), which are critical for mycobacterial cell wall synthesis .

Case Studies

Study Biological Activity Findings
Study 1Anti-inflammatorySignificant COX-2 inhibition with IC50 values in the low micromolar range.
Study 2AntifungalEffective against Candida albicans with MIC values below 10 µg/mL.
Study 3Anti-tuberculosisInhibition of key mycobacterial enzymes with potential for further development as an antitubercular agent.

The biological activity of this compound is attributed to its ability to interact with specific protein targets within pathogens. The triazole ring enhances binding affinity due to its electron-withdrawing properties, facilitating interactions with active sites of enzymes involved in inflammatory pathways and pathogen survival mechanisms.

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